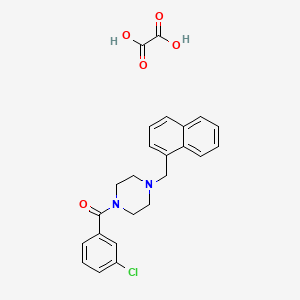
1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative, which means it has a piperazine ring in its structure. The compound is also known as 3C-NBOMe, and it has been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate involves its binding to the 5-HT2A receptor. The binding of the compound to the receptor leads to the activation of various intracellular signaling pathways, which ultimately result in the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely attributed to its agonistic activity at the 5-HT2A receptor. The compound has been found to induce various effects such as hallucinations, altered perception, and changes in mood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the physiological effects of the receptor. However, the compound also has limitations, including its potential toxicity and the need for caution when handling and administering it.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate. One area of research could focus on the development of novel compounds that have similar or improved activity at the 5-HT2A receptor. Another area of research could involve the investigation of the compound's potential therapeutic applications in the treatment of various neurological disorders. Finally, research could also focus on the development of new methods for synthesizing the compound in a more efficient and cost-effective manner.
Synthesemethoden
The synthesis of 1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate involves the reaction of 3-chlorobenzoic acid with 1-naphthylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with piperazine in the presence of a base such as triethylamine. The final product is obtained by treating the intermediate with oxalic acid.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzoyl)-4-(1-naphthylmethyl)piperazine oxalate has been extensively studied for its potential applications in various fields. In the field of neuroscience, the compound has been found to act as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes such as mood, cognition, and perception.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O.C2H2O4/c23-20-9-4-7-18(15-20)22(26)25-13-11-24(12-14-25)16-19-8-3-6-17-5-1-2-10-21(17)19;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSENFHUCMSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5108988.png)
![2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5108992.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5108996.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5109014.png)

![8-chloro-2-(4-ethylphenyl)-N'-[1-(4-propoxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5109028.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B5109043.png)
![4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5109048.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5109050.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5109057.png)
![N-{1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-1-naphthalenamine](/img/structure/B5109063.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5109074.png)
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5109081.png)
